3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate
Description
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic coumarin derivative featuring a methanesulfonate ester group at the 7-position and a 2,4-dimethoxyphenyl substituent at the 3-position of the coumarin core. Coumarins are known for diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects . The methanesulfonate group enhances solubility and bioavailability compared to unmodified coumarins, while the dimethoxyphenyl moiety may influence electronic properties and target binding.
Properties
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-22-12-6-7-14(17(9-12)23-2)15-8-11-4-5-13(25-26(3,20)21)10-16(11)24-18(15)19/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFPGSRSYDRDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes.
Mode of Action
It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Inhibition Mechanisms and Substituent Effects
Chalcones in rely on amino groups for electrostatic interactions with PfFNR. The dimethoxy substituents in both compounds likely enhance lipophilicity, improving membrane permeability but possibly reducing solubility without polar groups like amines .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Limitations
- Chalcone Derivatives: Demonstrated PfFNR inhibition (10.94–50%), with activity linked to amino and methoxy substituents .
- Structural tools like SHELXL and WinGX could elucidate its conformation, though such studies are absent in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
